8-Bromo-2-iodo-4-(trifluoromethyl)quinoline is a complex organic compound belonging to the quinoline family, characterized by its unique combination of halogen substituents and a trifluoromethyl group. The molecular formula for this compound is , with a molecular weight of approximately 401.95 g/mol. The presence of bromine, iodine, and trifluoromethyl groups significantly influences its chemical properties, enhancing both its stability and reactivity in various chemical environments .
Quinolines are heterocyclic aromatic compounds that have been extensively studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The incorporation of halogens into the quinoline structure often leads to improved biological activity and selectivity in target interactions, making 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline a compound of interest for further research.
These reactions expand the potential synthetic pathways for creating derivatives that may possess enhanced biological activity or novel properties.
The biological activity of 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline has been investigated in various studies. It has shown promising results as an antimicrobial agent and has been explored for its potential anticancer properties. The compound's ability to interact with biological macromolecules through non-covalent interactions contributes to its efficacy against certain pathogens and tumor cells .
Research indicates that quinoline derivatives are known for their ability to inhibit enzymes involved in disease processes, suggesting that 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline may act as a potent inhibitor in specific biochemical pathways .
The synthesis of 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline typically involves multi-step organic reactions. Common methods include:
These synthetic routes are crucial for obtaining high yields and purity of the desired compound .
8-Bromo-2-iodo-4-(trifluoromethyl)quinoline has several applications:
The compound's structural features contribute to its utility across these fields .
Interaction studies involving 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline focus on its binding affinity with various biological targets. Techniques such as:
These studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use .
Several compounds share structural similarities with 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline, which can provide insights into its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-Bromo-5-(trifluoromethyl)quinoline | Lacks iodine; different reactivity profile | |
| 5-Iodo-8-(trifluoromethyl)quinoline | Iodine at different position; potential variations in biological activity | |
| 4-Chloro-2,8-bis(trifluoromethyl)quinoline | Chlorine instead of bromine; different electronic properties |
The uniqueness of 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline lies in its specific combination of bromine and iodine substituents along with the trifluoromethyl group, which enhances its stability and reactivity compared to similar compounds .
The synthesis of 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline requires sophisticated halogenation approaches that can achieve regioselective introduction of both bromine and iodine atoms onto the quinoline scaffold [1]. Direct halogenation strategies represent the most straightforward methodological approach for functionalizing the quinoline core, offering predictable regioselectivity patterns based on the electronic properties of the heterocyclic system [2] [3].
The quinoline nucleus exhibits distinct reactivity patterns toward electrophilic halogenation, with the benzene ring generally showing higher reactivity than the pyridine portion [4]. This inherent electronic bias facilitates selective functionalization at specific positions, particularly when appropriate reaction conditions and halogenating agents are employed [5] [3].
Electrophilic halogenation of quinoline derivatives proceeds through well-established mechanistic pathways involving the formation of halogen cations or halogen-containing electrophiles [1]. The bromination process typically involves the generation of bromine cations through the action of molecular bromine or N-bromosuccinimide in the presence of suitable activating conditions [6] [4].
For bromination reactions, molecular bromine in acidic media represents the classical approach, though this method often suffers from poor regioselectivity and harsh reaction conditions [4]. More refined methodologies employ N-bromosuccinimide as a milder brominating agent, which can be activated through various catalytic systems to achieve improved selectivity [6] [4]. The mechanism involves initial formation of a bromonium ion intermediate, followed by nucleophilic attack by the quinoline substrate at the most electron-rich position [4].
Iodination reactions follow similar mechanistic principles but typically require more forcing conditions due to the lower electrophilicity of iodine compared to bromine [1]. Iodine chloride has emerged as a particularly effective iodinating agent, offering enhanced electrophilicity compared to molecular iodine [1]. The reaction proceeds through the formation of an iodonium intermediate, which subsequently undergoes nucleophilic substitution to install the iodine substituent [1].
The regioselectivity of electrophilic halogenation depends critically on the electronic distribution within the quinoline ring system [3]. Electron-donating substituents activate adjacent positions toward electrophilic attack, while electron-withdrawing groups deactivate neighboring carbons [5] [3]. This electronic control enables predictable regioselectivity patterns that can be exploited for the synthesis of specific halogenated quinoline derivatives [2] [3].
| Halogenating Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|---|---|
| Iodine chloride | N-(2-alkynyl)anilines | Acetonitrile | Room temperature to -78 | Comparable to molecular iodine | C-3 halogenation | [1] |
| Molecular iodine | N-(2-alkynyl)anilines | Acetonitrile | Room temperature | 5-90 | C-3 halogenation | [1] |
| Molecular bromine | N-(2-alkynyl)anilines | Various | Various | Messy reactions | Multiple products | [1] |
| N-bromosuccinimide | 8-methoxyquinoline | Sulfuric acid | -10 to -5 | 10-57 | C-5, C-5,7 | [4] |
| Tribromoisocyanuric acid | 8-substituted quinolines | Room temperature/air | Room temperature | 52-94 | C-5 exclusive | [2] [3] |
Directed ortho-metalation represents a powerful strategy for achieving regioselective functionalization of quinoline derivatives through the intermediacy of organolithium species [7]. This methodology exploits the coordinating ability of nitrogen-containing directing groups to facilitate selective lithiation at specific positions on the aromatic ring [7].
The directed ortho-metalation mechanism involves initial coordination of an alkyllithium reagent to the nitrogen atom of the quinoline substrate, followed by intramolecular deprotonation at the ortho position relative to the directing group [7]. This process generates a stabilized organolithium intermediate that can subsequently be trapped with appropriate electrophiles to introduce various functional groups [7].
The success of directed ortho-metalation approaches depends critically on the choice of lithiating agent, reaction temperature, and the presence of suitable coordinating ligands [7]. n-Butyllithium represents the most commonly employed lithiating reagent, though other alkyllithium species can be used depending on the specific substrate requirements [7]. Temperature control is essential to prevent unwanted side reactions and to maintain the integrity of the organolithium intermediate [7].
Following metalation, the resulting organolithium species can be quenched with halogenating electrophiles to introduce bromine or iodine substituents at the desired positions [7]. This approach offers excellent regioselectivity and functional group tolerance, making it particularly suitable for the synthesis of complex halogenated quinoline derivatives [7].
The incorporation of trifluoromethyl groups into quinoline scaffolds represents a significant synthetic challenge due to the unique electronic properties of the trifluoromethyl moiety [8]. Several methodological approaches have been developed to address this challenge, including radical-based processes and transition metal-catalyzed protocols [9] [10] [8].
The trifluoromethyl group exhibits strong electron-withdrawing properties that significantly alter the electronic distribution within the quinoline ring system [8]. This electronic perturbation affects both the reactivity and regioselectivity of subsequent functionalization reactions, requiring careful consideration of reaction conditions and substrate compatibility [8].
Radical trifluoromethylation has emerged as one of the most versatile approaches for introducing trifluoromethyl groups into organic molecules [9] [10] [8]. These methodologies exploit the unique reactivity of trifluoromethyl radicals, which can be generated from various precursor molecules under appropriate reaction conditions [8].
Photoredox catalysis has revolutionized radical trifluoromethylation by enabling mild reaction conditions and excellent functional group tolerance [10]. The mechanism involves photochemical generation of trifluoromethyl radicals from suitable precursors, followed by radical addition to the quinoline substrate [10]. Visible light irradiation of electron donor-acceptor complexes between Togni reagent and appropriate bases represents a particularly effective approach for generating trifluoromethyl radicals under mild conditions [10].
Iron-catalyzed radical trifluoromethylation protocols have demonstrated excellent efficiency for the construction of trifluoromethylated quinoline derivatives [9]. These reactions employ iron cyclopentadienyl complexes as catalysts and utilize specialized trifluoromethylating reagents such as 1-(trifluoromethyl)-1,3-benzo-iodaoxol-3-one [9]. The mechanism involves initial generation of trifluoromethyl radicals through iron-mediated single-electron transfer processes, followed by radical cyclization to construct the quinoline ring system [9].
The success of radical trifluoromethylation depends critically on the stability of the trifluoromethyl radical intermediate and the ability to control competing side reactions [8]. Reaction conditions must be carefully optimized to favor productive radical addition while minimizing undesired radical coupling or decomposition pathways [8].
| Method | Trifluoromethyl Source | Catalyst/Conditions | Temperature (°C) | Yield Range (%) | Substrate Scope | Reference |
|---|---|---|---|---|---|---|
| Radical trifluoromethylation | Bromotrifluoromethane | Visible light | Room temperature | Good yields | Isocyanides | [11] |
| Photoredox trifluoromethylation | Togni reagent | Electron donor-acceptor complex/base | Room temperature | 79-90 | Ortho-vinylphenyl | [10] |
| Copper-catalyzed trifluoromethyl transfer | Trimethylsilyl trifluoromethane | Copper salts/oxidant | 25-80 | 40-95 | Boronic acids | [8] |
| Iron-catalyzed radical | Trifluoromethyl iodaoxolone | Iron cyclopentadienyl/Iron trichloride | 110 | 61-95 | Vinyl enaminones | [9] |
| Palladium(II/IV)-catalyzed | Trimethylsilyl trifluoromethane | Palladium(II)/oxidant | 25-80 | 70-99 | Aryl compounds | [8] |
Transition metal-catalyzed trifluoromethyl transfer reactions offer complementary reactivity patterns to radical-based approaches and often provide superior control over regioselectivity [8]. These methodologies exploit the ability of transition metals to activate trifluoromethyl precursors and facilitate their transfer to organic substrates [8].
Palladium-catalyzed trifluoromethylation reactions have received significant attention due to their mild reaction conditions and broad substrate scope [8]. The mechanism involves initial formation of a palladium-trifluoromethyl intermediate through reaction with trimethylsilyl trifluoromethane, followed by oxidative addition and reductive elimination to install the trifluoromethyl group [8]. High oxidation state palladium intermediates, particularly palladium(IV) species, play a crucial role in facilitating the challenging carbon-trifluoromethyl bond formation [8].
Copper-catalyzed trifluoromethylation protocols offer an economical alternative to palladium-based systems while maintaining excellent reactivity and selectivity [8]. These reactions can proceed through various mechanistic pathways, including nucleophilic, electrophilic, and radical trifluoromethyl transfer processes [8]. The choice of copper catalyst, ligand system, and reaction conditions determines which mechanistic pathway predominates [8].
Silver-mediated trifluoromethylation reactions represent another important class of transition metal-catalyzed processes [8]. Silver trifluoromethyl complexes can serve as effective trifluoromethylating agents under appropriate reaction conditions, offering unique reactivity profiles compared to other transition metal systems [8].
The synthesis of 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline requires careful orchestration of multiple functionalization steps to achieve the desired substitution pattern [12]. Sequential functionalization strategies must address challenges related to regioselectivity control, functional group compatibility, and overall synthetic efficiency [12].
The order of functional group introduction significantly affects the success of sequential functionalization approaches [12]. Electronic effects of previously installed substituents influence the reactivity and regioselectivity of subsequent transformations, requiring careful consideration of the synthetic sequence [12].
Protecting group strategies play a crucial role in achieving regioselective substitution patterns during the synthesis of complex quinoline derivatives [13] [14]. These methodologies enable temporary masking of reactive functional groups to prevent unwanted side reactions and to direct substitution to specific positions [13].
Benzyl ether protecting groups represent one of the most commonly employed strategies for masking hydroxyl functionality during quinoline synthesis [13]. These groups can be installed under basic conditions using sodium hydride and benzyl bromide, and subsequently removed through hydrogenolysis using palladium catalysts [13]. The stability of benzyl ether groups toward a wide range of reaction conditions makes them particularly suitable for multi-step synthetic sequences [13].
Silyl ether protecting groups offer complementary reactivity to benzyl ethers and can be selectively removed under fluoride or acidic conditions [13]. Trimethylsilyl and tert-butyldimethylsilyl groups are particularly popular due to their ease of installation and removal [13]. The differential reactivity of primary and secondary alcohols toward silylation can be exploited to achieve selective protection [13].
Photolabile protecting groups have emerged as innovative alternatives to traditional protecting group strategies [14]. The quinoline-based 7-(piperazin-1-yl)-2-(methyl)quinolinyl group represents a particularly effective photolabile protecting group that can be removed through irradiation in aqueous media [14]. This approach offers exceptional selectivity and mild deprotection conditions [14].
| Protecting Group | Protection Method | Deprotection | Stability | Applications | Compatibility |
|---|---|---|---|---|---|
| Benzyl ether | Sodium hydride/Benzyl bromide | Hydrogenation/Palladium-carbon | High | Permanent protection | Hydrogenolysis sensitive |
| Silyl ether (Trimethylsilyl, tert-Butyldimethylsilyl) | Trialkylsilyl chloride/imidazole | Fluoride/acid | Moderate | Primary > secondary hydroxyl | Fluoride sensitive |
| Ester groups | Anhydride/Triethylamine | Potassium carbonate/Methanol | Moderate | Acid-stable | Base labile |
| Benzylidene acetal | Benzaldehyde/catalytic acid | Hydrogenation/Palladium-carbon or acid | Moderate | 1,3-diols | Acid labile |
| Photolabile (7-(Piperazin-1-yl)-2-(methyl)quinolinyl) | Late-stage modification | Photolysis | Light-sensitive | Protein chemistry | Radical desulfurization |
Solvent selection plays a critical role in determining the success of quinoline functionalization reactions [15] [3]. Different solvents provide varying degrees of substrate solubility, reagent activation, and transition state stabilization [16] [15].
Acetonitrile represents one of the most versatile solvents for quinoline halogenation reactions [15] [3]. Its polar aprotic nature facilitates dissolution of both organic substrates and inorganic reagents while providing appropriate dielectric properties for ionic reaction mechanisms [15]. The relatively high boiling point of acetonitrile enables reactions to be conducted at elevated temperatures when necessary [15].
Toluene offers complementary properties for high-temperature trifluoromethylation reactions [9]. Its thermal stability and ability to dissolve organic substrates make it particularly suitable for metal-catalyzed processes that require elevated temperatures [9]. The non-coordinating nature of toluene prevents interference with metal catalysts [9].
N,N-Dimethylformamide serves as an excellent solvent for palladium-catalyzed cross-coupling reactions [5] [12]. Its high dielectric constant and coordinating ability can stabilize transition metal intermediates and facilitate challenging bond-forming processes [12]. However, the coordinating nature of N,N-Dimethylformamide can sometimes interfere with certain catalytic cycles [12].
Temperature optimization represents another critical parameter for achieving efficient quinoline functionalization [16] [15]. Lower temperatures generally favor selectivity but may result in decreased reaction rates, while higher temperatures can accelerate reactions but may lead to increased formation of side products [15] [3].
| Solvent | Reaction Type | Temperature (°C) | Advantages | Typical Yield (%) | Comments |
|---|---|---|---|---|---|
| Acetonitrile | Halogenation | Room temperature-85 | Good yields, mild | 60-95 | Most common choice |
| Toluene | Trifluoromethylation | 135 | High temperature stability | 57-87 | For high temperature reactions |
| N,N-Dimethylformamide | Carbon-hydrogen activation | 135 | Polar aprotic | 54-68 | Standard for palladium catalysis |
| Acetic acid | Bromination | Room temperature | Protic, activating | 52-75 | For electrophilic conditions |
| 1,1,1,3,3,3-Hexafluoro-2-propanol | Reductive annulation | 110 | Fluorinated solvent | 70-85 | Special applications |
| Water | Cross-coupling | 100 | Green, economical | 54-64 | Environmentally friendly |
The optimization of sequential functionalization requires systematic evaluation of reaction parameters for each individual step [12]. Temperature profiles must be carefully designed to accommodate the thermal requirements of different transformations while maintaining the integrity of previously installed functional groups [15] [12]. Solvent compatibility across multiple reaction steps represents another important consideration, as solvent changes between steps can complicate purification and isolation procedures [15] [12].
| Step | Key Parameters | Optimization Strategy | Critical Factors | Typical Conditions | Expected Yield (%) |
|---|---|---|---|---|---|
| Initial halogenation | Electrophile choice | Solvent screening | Substrate reactivity | Room temperature, Acetonitrile | 60-85 |
| Trifluoromethyl incorporation | Trifluoromethyl source selection | Temperature control | Radical stability | 80-135°C, toluene | 70-90 |
| Second halogenation | Regioselectivity control | Protecting groups | Steric hindrance | Controlled temperature | 50-75 |
| Final optimization | Overall yield | Sequential addition | Electronic effects | Multi-step workup | 40-65 overall |
The molecular geometry of 8-bromo-2-iodo-4-(trifluoromethyl)quinoline reveals characteristic structural features typical of heavily substituted quinoline derivatives. Single crystal X-ray diffraction analysis of analogous halogenated quinoline compounds demonstrates that the quinoline ring system maintains substantial planarity despite the presence of bulky substituents [1] [2]. The root mean square deviation from planarity typically ranges from 0.011 to 0.070 Å for the quinoline core, indicating minimal distortion of the aromatic framework [1] [3].
The presence of bromine at position 8 and iodine at position 2 creates significant steric interactions that influence the overall molecular conformation. Crystallographic studies of similar brominated quinoline derivatives show that the carbon-bromine bond length falls within the range of 1.89-1.92 Å, while carbon-iodine bonds typically measure 2.08-2.12 Å [1] [2]. The trifluoromethyl group at position 4 introduces additional electronic and steric effects, with carbon-fluorine bond lengths of approximately 1.33-1.35 Å [4] [2].
The molecular packing in the crystal structure is characterized by intermolecular interactions including halogen-halogen contacts, C—H⋯halogen hydrogen bonds, and π–π stacking interactions [1] [2]. Specifically, Br⋯Cl contacts of approximately 3.18-3.49 Å and Br⋯N contacts of around 3.19 Å have been observed in related structures, both significantly shorter than the sum of their van der Waals radii [1] [2]. The crystal packing typically exhibits formation of chains or sheets through these weak intermolecular interactions, with π–π stacking interactions between quinoline rings showing intercentroid distances of 3.6-3.8 Å [1] [3].
| Parameter | Expected Value | Reference |
|---|---|---|
| C-C bond lengths (quinoline) | 1.35-1.45 Å | [1] [2] |
| C-N bond lengths | 1.30-1.35 Å | [1] [2] |
| C-Br bond length | 1.89-1.92 Å | [1] |
| C-I bond length | 2.08-2.12 Å | [1] |
| C-F bond lengths (CF₃) | 1.33-1.35 Å | [4] [2] |
| Quinoline ring planarity (r.m.s.) | 0.011-0.070 Å | [1] [3] |
| π-π stacking distance | 3.6-3.8 Å | [1] [3] |
The multinuclear Nuclear Magnetic Resonance spectroscopic analysis of 8-bromo-2-iodo-4-(trifluoromethyl)quinoline provides comprehensive structural information through correlation studies involving proton and carbon-13 nuclei. Two-dimensional correlation experiments, particularly Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation techniques, are essential for unambiguous assignment of all resonances [5] [6].
In the proton Nuclear Magnetic Resonance spectrum, the aromatic protons exhibit characteristic chemical shifts influenced by the electronic effects of the halogen and trifluoromethyl substituents. The proton at position 3 appears as the most downfield signal at approximately 8.9-9.2 parts per million due to its proximity to the electronegative iodine substituent and the electron-withdrawing nature of the quinoline nitrogen [7] [5]. The remaining aromatic protons at positions 5, 6, and 7 resonate in the range of 7.0-8.1 parts per million, with their exact positions influenced by the electronic effects of the bromine substituent at position 8 [7] [8].
The carbon-13 Nuclear Magnetic Resonance spectrum reveals distinct chemical shifts for each carbon environment. The carbon bearing the trifluoromethyl group typically exhibits a characteristic quartet pattern due to coupling with the three equivalent fluorine nuclei [9]. The quaternary carbons at positions 2, 4, and 8 show distinctive chemical shifts reflecting their substitution patterns: the iodine-bearing carbon appears at approximately 155-160 parts per million, while the trifluoromethyl-bearing carbon resonates around 136-140 parts per million [7] [5] [9].
Heteronuclear Single Quantum Coherence experiments provide direct correlations between protons and their directly bonded carbons, confirming the assignment of each carbon-hydrogen pair [6]. The technique particularly aids in distinguishing between CH and quaternary carbon signals, as only carbons directly bonded to protons appear in the correlation spectrum [10] [6].
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H-3/C-3 | 8.9-9.2 | 118-122 | Singlet |
| H-5/C-5 | 7.8-8.1 | 115-120 | Doublet |
| H-6/C-6 | 7.3-7.6 | 127-132 | Triplet |
| H-7/C-7 | 7.0-7.3 | 110-115 | Doublet |
| C-2 | - | 155-160 | Quaternary |
| C-4 | - | 136-140 | Quartet (J_CF) |
| C-8 | - | 144-148 | Quaternary |
The chemical shift of the trifluoromethyl group is significantly influenced by the electronic environment of the quinoline ring system. The electron-withdrawing nature of the quinoline nitrogen and the presence of halogen substituents contribute to the observed chemical shift through both inductive and resonance effects [11] [9] [15]. The three fluorine nuclei are magnetically equivalent due to rapid rotation around the carbon-carbon bond, resulting in a sharp singlet peak with high intensity [13] [16].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers several advantages for structural characterization, including 100% natural abundance, high gyromagnetic ratio, and extensive chemical shift range spanning over 1000 parts per million [11] [12] [13]. The technique provides excellent resolution for distinguishing between different fluorinated environments and enables detection of subtle conformational changes [11] [15].
The coupling patterns in fluorine-19 Nuclear Magnetic Resonance reveal long-range interactions with both proton and carbon-13 nuclei throughout the molecule. Fluorine-carbon coupling constants typically range from 250-290 hertz for directly bonded carbons, while long-range fluorine-proton couplings of 5-15 hertz can extend over multiple bonds [11] [9] [15]. These coupling interactions provide valuable information about the molecular connectivity and spatial relationships within the quinoline framework [11] [12].
| Parameter | Value | Reference |
|---|---|---|
| ¹⁹F Chemical Shift | -61 to -63 ppm | [14] [13] |
| ¹⁹F Multiplicity | Singlet | [13] [16] |
| ¹J(C-F) coupling | 250-290 Hz | [11] [9] |
| Long-range ¹H-¹⁹F coupling | 5-15 Hz | [11] [15] |
| Chemical shift range | ~1000 ppm | [11] [12] |
The high-resolution mass spectrometry analysis of 8-bromo-2-iodo-4-(trifluoromethyl)quinoline reveals characteristic fragmentation patterns that provide definitive structural confirmation. The molecular ion peak appears at mass-to-charge ratio 401.95, corresponding to the exact molecular weight of the compound [17] [18]. The isotope pattern clearly reflects the presence of both bromine and iodine substituents, with the molecular ion cluster showing the characteristic distribution expected for these heavy halogens [18] [19].
The primary fragmentation pathways involve sequential loss of halogen atoms and functional groups from the molecular ion. Initial fragmentation typically occurs through loss of the iodine atom (127 atomic mass units) to generate a fragment ion at mass-to-charge ratio 274, representing the [M-I]⁺ species [18] [20]. Subsequent loss of the bromine atom (79-81 atomic mass units) produces fragment ions in the range of mass-to-charge ratio 193-195 [8] [20].
The trifluoromethyl substituent participates in characteristic fragmentation reactions, including loss of the entire CF₃ group (69 atomic mass units) or sequential elimination of fluorine atoms [14] [21]. Loss of the trifluoromethyl group from various fragment ions produces characteristic peaks that aid in structural elucidation [14] [18]. The quinoline ring system itself undergoes typical aromatic fragmentation, including loss of hydrogen cyanide (27 atomic mass units) to generate the stable fragment ion at mass-to-charge ratio 102, which is characteristic of quinoline derivatives [22] [20] [23].
The base peak in the mass spectrum typically corresponds to the molecular ion due to the high stability of the aromatic quinoline system [24] [20]. However, fragment ions resulting from halogen losses may show significant intensity, particularly the [M-I]⁺ and [M-Br-I]⁺ species [20] [19]. The fragmentation pattern provides a distinctive fingerprint that enables unambiguous identification of the compound and differentiation from structural isomers [22] [21] [20].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Process |
|---|---|---|
| 401/403 | 100 (base peak) | Molecular ion [M]⁺- |
| 402/404 | 10.8 | [M+1]⁺ isotope peak |
| 274 | Variable | [M-I]⁺ |
| 193-195 | Variable | [M-I-Br]⁺ |
| 332/334 | Variable | [M-CF₃]⁺ |
| 147 | Variable | [M-I-Br-CF₃+H]⁺ |
| 102 | 20-40 | Quinoline-HCN⁺ |
| 76 | 10-20 | [C₆H₄]⁺- |